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An In-Depth Technical Guide to Methoxydienone: Discovery, Development, and Biological Activity

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone, also known as methoxygonadiene or MAX-LMG, is a synthetic steroid that has garnered interest for its dual progestogenic and anabolic-androgenic properties. First synthesized in the 1960s during the pursuit of novel progestins for oral contraceptives, it was never commercialized for medical use. However, its potent anabolic effects have led to its clandestine use as a designer steroid. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological activity of **Methoxydienone**. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into its pharmacology, including summaries of available quantitative data, experimental protocols, and visualizations of its signaling pathways.

Discovery and Historical Development

Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) was first synthesized in the 1960s and 1970s by the team of chemist Herchel Smith at Wyeth Pharmaceuticals.[1][2] The research group was focused on developing new synthetic progestins for use in oral contraceptives.[1] As a 19-nortestosterone derivative, **Methoxydienone** belongs to a class of steroids that were extensively investigated for their hormonal activities.[3]



Despite its potent anabolic properties, **Methoxydienone** was never marketed for therapeutic use.[1] Its development coincided with the rise of other synthetic progestins like norgestrel and levonorgestrel, which became widely adopted in contraceptive formulations.[4] Notably, **Methoxydienone** serves as a key chemical intermediate in the synthesis of levonorgestrel, a widely used progestin.[5]

In more recent times, **Methoxydienone** has emerged on the internet as a "designer steroid," sold in supplements marketed to bodybuilders and athletes for its muscle-building capabilities. [2][6][7][8] This has led to its classification as a banned substance by the World Anti-Doping Agency (WADA).[9]

Chemical Synthesis

The synthesis of **Methoxydienone** typically starts from methoxygonadiene. A prominent synthetic route involves the reaction of methoxygonadiene with an alkynyllithium ammine complex to form an acetylide intermediate. This intermediate is then hydrolyzed to yield **Methoxydienone**.[10]

A more detailed, patented process describes the synthesis of levonorgestrel from **Methoxydienone**, highlighting the latter's role as a crucial precursor.[11] This process involves the ethynylation of **Methoxydienone** to create an acetylide, which is then hydrolyzed to produce levonorgestrel.[11] The general workflow for the synthesis of levonorgestrel from **Methoxydienone** is outlined below.

Synthesis of Levonorgestrel from **Methoxydienone**.

Mechanism of Action and Signaling Pathways

Methoxydienone exerts its biological effects primarily through its interaction with two key nuclear receptors: the androgen receptor (AR) and the progesterone receptor (PR). As a synthetic steroid, it mimics the actions of the endogenous hormones testosterone and progesterone.

Androgen Receptor Signaling

Upon entering a target cell, **Methoxydienone** can bind to the androgen receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, causing it to



dissociate from heat shock proteins (HSPs). The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in anabolic processes, such as muscle protein synthesis.[1][10][12][13][14]

Androgen Receptor Signaling Pathway.

Progesterone Receptor Signaling

Similar to its interaction with the androgen receptor, **Methoxydienone** also functions as an agonist at the progesterone receptor. The binding of **Methoxydienone** to the progesterone receptor initiates a signaling cascade that modulates the expression of progesterone-responsive genes. This can occur through both classical (genomic) and non-classical (non-genomic) pathways. In the classical pathway, the ligand-bound receptor translocates to the nucleus and binds to Progesterone Response Elements (PREs) on the DNA.[9][15][16][17][18] Non-classical pathways can involve the rapid activation of intracellular signaling kinases, such as the MAPK pathway.[16][17]

Progesterone Receptor Signaling Pathway.

Pharmacological Data

Quantitative data on the pharmacological properties of **Methoxydienone** are scarce in publicly available literature. Much of the information is qualitative or derived from its classification as a designer steroid.

Property	Value	Reference Compound	Source
Anabolic:Androgenic Ratio	~54:27	Testosterone Propionate	[19]
Anabolic:Androgenic Ratio	~90:625	Nandrolone	[19]



Note: The anabolic and androgenic activities are based on injection administration, and no data on oral activity in humans are available.[19]

Experimental Protocols

Detailed experimental protocols for studies specifically on **Methoxydienone** are not readily available in the scientific literature. However, standardized assays are used to determine the androgenic, antiandrogenic, and progestogenic activities of compounds like **Methoxydienone**.

Hershberger Bioassay (OECD Test Guideline 441)

This in vivo assay is the standard for assessing androgenic and antiandrogenic properties of a substance.[13][17][18][20]

- Principle: The assay is based on the weight changes of five androgen-dependent tissues in a
 castrated male rat model: ventral prostate, seminal vesicles (plus coagulating glands),
 levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[17]
- Procedure (for androgenicity):
 - Young adult male rats are castrated.
 - After a recovery period, the animals are treated with the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection.
 - A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
 - Approximately 24 hours after the last dose, the animals are euthanized, and the five target tissues are excised and weighed.
 - A statistically significant increase in the weight of at least two of the five tissues indicates an androgenic effect.[17]

In Vitro Androgen Receptor Transactivation Assay (OECD Test Guideline 458)



This assay determines if a chemical can activate the androgen receptor and induce gene expression.[1][5][12][15][21]

• Principle: A cell line (e.g., HeLa, CHO, or U2OS) is stably transfected with a plasmid containing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[15]

Procedure:

- The cells are cultured in the presence of various concentrations of the test substance.
- If the substance is an androgen agonist, it will bind to the androgen receptor, leading to the expression of the reporter gene.
- The activity of the reporter gene product (e.g., luminescence for luciferase) is measured and is proportional to the androgenic activity of the substance.

Progesterone Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a substance to the progesterone receptor.[7][22][23][24][25]

• Principle: The assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled progesterone ligand for binding to the progesterone receptor.

Procedure:

- A preparation containing the progesterone receptor (e.g., from rabbit uterine cytosol or recombinant human PR) is incubated with a fixed concentration of the labeled ligand and varying concentrations of the test substance.
- After reaching equilibrium, the bound and free labeled ligand are separated.
- The amount of bound labeled ligand is measured. A decrease in the amount of bound labeled ligand with increasing concentrations of the test substance indicates competitive binding.



 The IC50 (the concentration of the test substance that inhibits 50% of the specific binding of the labeled ligand) can be calculated to determine the binding affinity.

Metabolism and Toxicology

The metabolism of **Methoxydienone** in humans has not been extensively studied in a formal clinical setting. As a "designer steroid," much of the information on its metabolism comes from analytical chemistry studies aimed at detecting its use in sports.[6][8][11][26][27][28][29][30][31] [32] It is expected to undergo phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation, sulfation) metabolism in the liver, similar to other anabolic-androgenic steroids. [32]

The toxicological profile of **Methoxydienone** has also not been formally evaluated. However, as a synthetic anabolic-androgenic steroid, it is presumed to carry similar health risks, which can include:

- · Liver damage
- Cardiovascular problems
- Hormonal imbalances, leading to side effects such as gynecomastia in males and virilization in females
- Behavioral changes[9]

It is important to note that because **Methoxydienone** is not a 17α-alkylated steroid, it may have a lower potential for hepatotoxicity compared to many oral anabolic steroids.[33] However, its oral bioavailability is also likely to be limited.[33]

Conclusion

Methoxydienone is a synthetic steroid with a dual identity: a product of pharmaceutical research into progestins and a designer anabolic-androgenic steroid. While it was never commercialized for medical use, its potent anabolic effects have led to its illicit use in the realm of performance enhancement. This guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, drawing from the available scientific literature. For researchers and drug development professionals, **Methoxydienone** serves as an interesting



case study in steroid chemistry and pharmacology, highlighting the fine line between therapeutic potential and misuse. Further research is needed to fully characterize its pharmacological and toxicological profile.

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